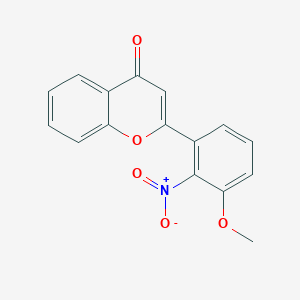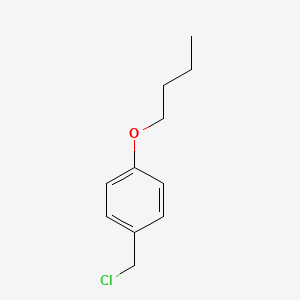
1-Butoxy-4-(chloromethyl)benzene
概要
説明
1-Butoxy-4-(chloromethyl)benzene: is an organic compound with the chemical formula C11H15ClO. It is a benzyl chloride derivative where the para position of the benzene ring is substituted with a butoxy group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: 1-Butoxy-4-(chloromethyl)benzene can be synthesized by reacting p-butoxybenzyl alcohol with thionyl chloride (SOCl2) under reflux conditions. The reaction typically involves the conversion of the hydroxyl group (-OH) to a chloride group (-Cl) with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.
Industrial Production: Industrially, p-butoxybenzyl chloride can be produced using similar methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions:
Nucleophilic Substitution: 1-Butoxy-4-(chloromethyl)benzene undergoes nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols. Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and sodium ethoxide (NaOEt).
Oxidation: The compound can be oxidized to form p-butoxybenzaldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of p-butoxybenzyl chloride can yield p-butoxybenzyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Nucleophilic Substitution: p-Butoxybenzyl amine, p-butoxybenzyl alcohol, p-butoxybenzyl thiol.
Oxidation: p-Butoxybenzaldehyde.
Reduction: p-Butoxybenzyl alcohol.
科学的研究の応用
Chemistry:
- 1-Butoxy-4-(chloromethyl)benzene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology:
- It is employed in the modification of biomolecules for studying biological processes and interactions.
Medicine:
- The compound is used in the development of drug candidates and in medicinal chemistry research for the synthesis of potential therapeutic agents.
Industry:
- This compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of p-butoxybenzyl chloride primarily involves its reactivity as an electrophile in nucleophilic substitution reactions. The chloride group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce the p-butoxybenzyl moiety into target molecules.
類似化合物との比較
Benzyl chloride: Lacks the butoxy group, making it less hydrophobic and less bulky compared to p-butoxybenzyl chloride.
p-Methoxybenzyl chloride: Contains a methoxy group instead of a butoxy group, resulting in different reactivity and solubility properties.
p-Ethoxybenzyl chloride: Similar to p-butoxybenzyl chloride but with a shorter ethoxy group, affecting its steric and electronic properties.
Uniqueness:
- The presence of the butoxy group in p-butoxybenzyl chloride imparts unique hydrophobic and steric characteristics, making it suitable for specific applications where these properties are advantageous.
特性
分子式 |
C11H15ClO |
|---|---|
分子量 |
198.69 g/mol |
IUPAC名 |
1-butoxy-4-(chloromethyl)benzene |
InChI |
InChI=1S/C11H15ClO/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7H,2-3,8-9H2,1H3 |
InChIキー |
DLYHQYZAEIUQLQ-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=C(C=C1)CCl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
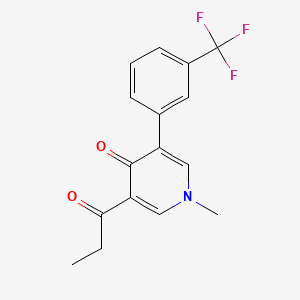
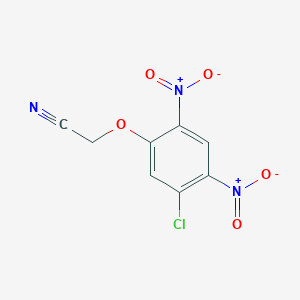
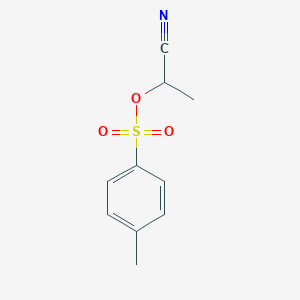
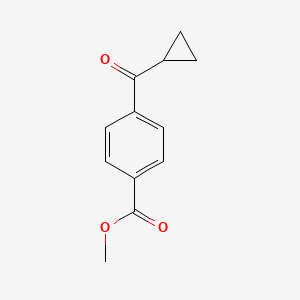
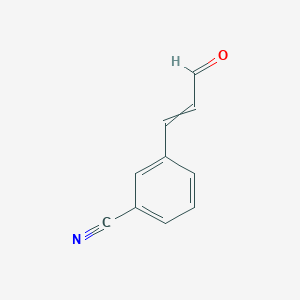
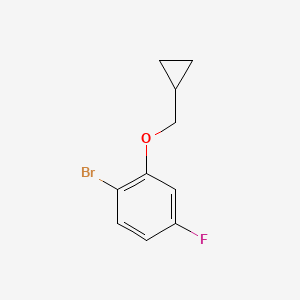
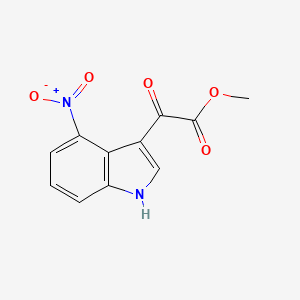
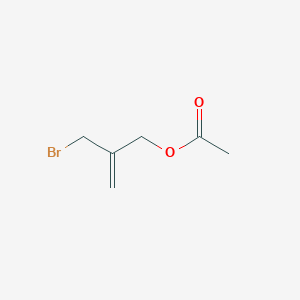
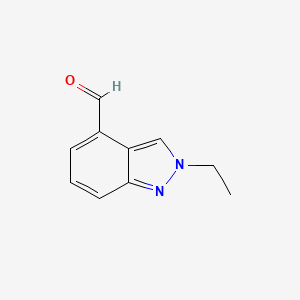
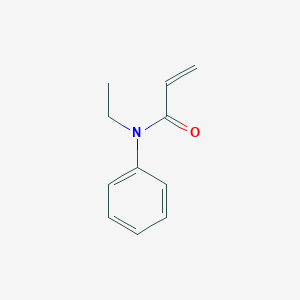
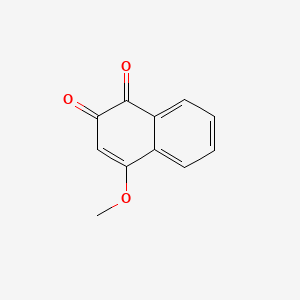
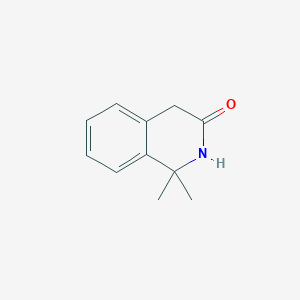
![2-chloro-1-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde](/img/structure/B8654035.png)
